

Application Note: In-Vitro Evaluation of Eliglustat Metabolism by CYP2D6

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Compound of Interest		
Compound Name:	Eliglustat-d4	
Cat. No.:	B12431459	Get Quote

Introduction

Eliglustat (Cerdelga®) is an oral substrate reduction therapy for Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase.[1][2] The metabolism of eliglustat is primarily mediated by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[3][4][5] Due to significant genetic polymorphism in the CYP2D6 gene, an individual's metabolizer status (e.g., poor, intermediate, normal, or ultrarapid) is a critical determinant of eliglustat's pharmacokinetics and dosing regimen.[3][6] This document outlines protocols for in-vitro studies to characterize the metabolism of eliglustat by CYP2D6 and to assess its potential as a CYP2D6 inhibitor. **Eliglustat-d4**, a deuterated isotopologue of eliglustat, is the recommended internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Concepts

- CYP2D6-Mediated Metabolism: Eliglustat is extensively broken down by CYP2D6 into multiple oxidative, inactive metabolites.[5][7] Its clearance is highly dependent on CYP2D6 activity.[5]
- CYP2D6 Inhibition: In-vitro studies have shown that eliglustat can act as both a competitive and time-dependent inhibitor of CYP2D6.[6][8]
- Role of Eliglustat-d4: As a stable isotope-labeled internal standard, Eliglustat-d4 is added
 to samples at a known concentration to correct for variability in sample preparation and



instrument response during LC-MS/MS analysis, ensuring accurate quantification of eliglustat.

Experimental Protocols

Protocol 1: Determination of Eliglustat Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate at which eliglustat is metabolized by the mixed CYP enzymes present in pooled human liver microsomes.

Materials:

- Eliglustat
- Pooled Human Liver Microsomes (HLMs), characterized for CYP2D6 activity
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN), cold, containing Eliglustat-d4 as an internal standard
- 96-well incubation plates
- Centrifuge

Procedure:

- Preparation of Incubation Mixture: Prepare a master mix containing HLMs in potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
- Pre-incubation: Pre-warm the HLM suspension at 37°C for 5 minutes.
- Initiation of Reaction: Add eliglustat to the HLM suspension to achieve the desired final concentration (e.g., 1 μM). Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.



- Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
- Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing the internal standard (Eliglustat-d4).[9]
- Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
- Data Analysis: Quantify the remaining concentration of eliglustat at each time point.
 Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 2: CYP2D6 Inhibition Assay - Competitive and Time-Dependent

This protocol assesses the potential of eliglustat to inhibit the activity of CYP2D6 using a known CYP2D6 probe substrate.

Materials:

- Recombinant human CYP2D6 (rhCYP2D6) or HLMs
- CYP2D6 probe substrate (e.g., Dextromethorphan or Metoprolol)
- Eliglustat (at various concentrations)
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN), cold, containing an appropriate internal standard for the probe substrate's metabolite.

Procedure:

Part A: Competitive Inhibition (IC50 Determination)



- Prepare incubation mixtures containing rhCYP2D6 or HLMs, the CYP2D6 probe substrate at a concentration near its Km, and a range of eliglustat concentrations.
- Pre-warm the mixtures at 37°C.
- Initiate the reactions by adding the NADPH regenerating system.
- After a fixed incubation time within the linear range of metabolite formation, quench the reactions with cold acetonitrile containing the internal standard.
- Process the samples as described in Protocol 1 and analyze for the formation of the probe substrate's metabolite by LC-MS/MS.
- Calculate the percent inhibition at each eliglustat concentration and determine the IC50 value.

Part B: Time-Dependent Inhibition (TDI)

- Primary Incubation: Incubate rhCYP2D6 or HLMs with various concentrations of eliglustat and the NADPH regenerating system for different pre-incubation times (e.g., 0, 15, 30 minutes). A control incubation without eliglustat is also required.
- Secondary Incubation: After the primary incubation, dilute the mixture with buffer containing the CYP2D6 probe substrate to minimize the competitive effects of eliglustat.
- Initiate the secondary reaction by adding more NADPH regenerating system if necessary.
- After a short, fixed incubation time, quench the reaction.
- Analyze for metabolite formation as described above.
- Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) from the loss of enzyme activity over time.[8]

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of eliglustat, with **Eliglustat-d4** as an internal standard.



LC-MS/MS System:

 A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions (Example):

- Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.[10]
- Mobile Phase A: 0.1% Formic Acid in Water.[10]
- Mobile Phase B: Acetonitrile.[10]
- Flow Rate: 0.40 mL/min.[10]
- Gradient: A suitable gradient elution to separate eliglustat from matrix components.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
- Detection Mode: Multiple Reaction Monitoring (MRM).[10]
- MRM Transitions (example):
 - Eliglustat: m/z 405.4 → 84.1[10]
 - Eliglustat-d4: A specific transition for the deuterated standard would be determined (e.g., m/z 409.4 → 88.1, though this needs experimental verification).

Procedure:

- Inject the supernatant from the prepared samples onto the LC-MS/MS system.
- Generate a calibration curve using standards of known eliglustat concentrations and a fixed concentration of the Eliglustat-d4 internal standard.
- Quantify eliglustat in the unknown samples by comparing the peak area ratio of eliglustat to
 Eliglustat-d4 against the calibration curve.



Data Presentation

Table 1: In-Vitro CYP2D6 Inhibition Parameters for Eliglustat

Parameter	System Used	Value (μM)	Reference
Competitive Inhibition (Ki)	Human Liver Microsomes	5.82	[8]
Time-Dependent Inhibition (KI)	Human Liver Microsomes	1.05	[8]
	Recombinant hCYP2D6	2.83	[8]
	Cryopreserved Hepatocytes	0.488	[8]

Data presented are apparent Ki and KI values as reported in the cited literature.

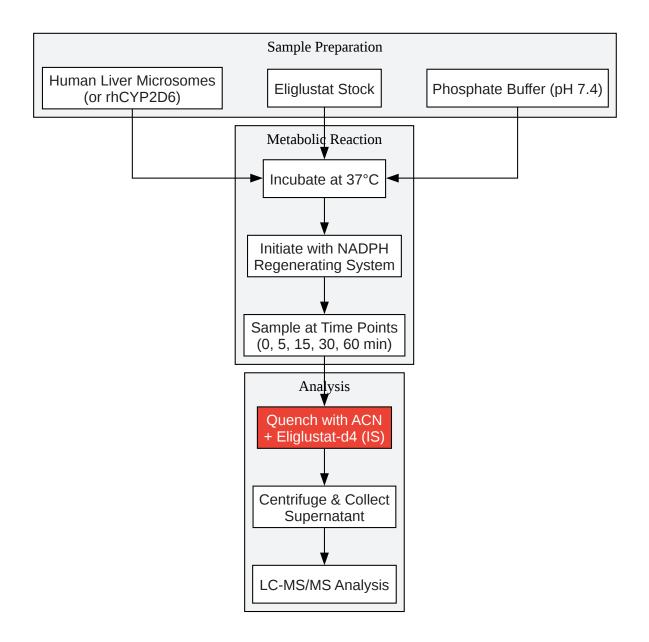
Table 2: In-Vitro Metabolic Clearance of Eliglustat

Eliglustat Concentration (µM)	In-Vitro System	Extrapolated In- Vivo Hepatic Blood Clearance (mL/min/kg)	Reference
0.05	Human Liver Microsomes	9.57	[7]
0.2	Human Liver Microsomes	11.0	[7]
1.0	Human Liver Microsomes	10.6	[7]
0.05	Human Hepatocytes	10.1	[7]
0.2	Human Hepatocytes	10.0	[7]
1.0	Human Hepatocytes	7.59	[7]



These values are based on extrapolations from in-vitro data as reported in the TGA Clinical Evaluation Report.

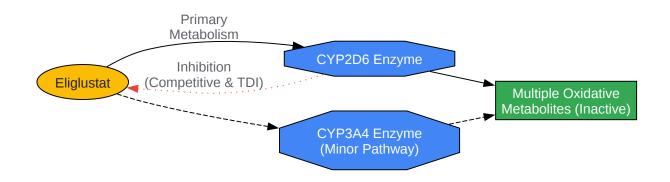
Visualizations





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Caption: Workflow for In-Vitro Metabolic Stability Assay.



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Caption: Eliglustat Metabolic Pathway and CYP2D6 Interaction.

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